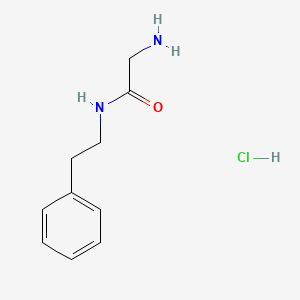

2-amino-N-(2-phenylethyl)acetamide hydrochloride

描述

International Union of Pure and Applied Chemistry Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the compound is officially designated as this compound. The parent compound, 2-amino-N-(2-phenylethyl)acetamide, carries the Chemical Abstracts Service registry number 62885-88-5 and is documented in PubChem under compound identifier 11087601. Alternative systematic names for the parent compound include 2-amino-N-phenethylacetamide and N-(2-phenylethyl)glycinamide, reflecting different nomenclature approaches that emphasize various structural features of the molecule.

The compound exhibits several synonymous designations that have appeared in chemical literature and databases. These include glycinamide derivatives that highlight the amino acid backbone structure, as well as phenethyl derivatives that emphasize the aromatic substitution pattern. The Chemical Identification and Medical Device Terminology designation CHEMBL4434695 provides additional database reference for computational and pharmacological studies. The molecular structure can be described using the International Chemical Identifier key AOTLMPMRTWNYBN-UHFFFAOYSA-N for the parent compound, which serves as a unique digital fingerprint for chemical database searches and computational applications.

Table 1: Nomenclature and Identification Data for this compound

| Property | Parent Compound Value | Hydrochloride Salt |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 2-amino-N-(2-phenylethyl)acetamide | This compound |

| Chemical Abstracts Service Number | 62885-88-5 | Not specifically assigned |

| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₅ClN₂O |

| PubChem Compound Identifier | 11087601 | Related to parent compound |

| International Chemical Identifier Key | AOTLMPMRTWNYBN-UHFFFAOYSA-N | Modified due to protonation |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally derived from its parent compound structure but modified through protonation at the amino group. The parent compound exhibits a molecular weight of 178.23 grams per mole with the molecular formula C₁₀H₁₄N₂O. Upon formation of the hydrochloride salt, the molecular weight increases to approximately 214.69 grams per mole due to the addition of hydrochloric acid, resulting in the formula C₁₀H₁₅ClN₂O.

The structural backbone consists of an acetamide group linked to a phenethyl substituent through an amide bond, with a primary amino group positioned alpha to the carbonyl carbon. The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)CCNC(=O)CN accurately depicts the connectivity pattern, showing the benzene ring connected through a two-carbon chain to the amide nitrogen. Three-dimensional conformational analysis reveals that the compound can adopt multiple stable conformations due to rotation around the carbon-carbon and carbon-nitrogen single bonds.

Computational studies suggest that the phenethyl chain can adopt various gauche and anti conformations relative to the amide plane, influencing the overall molecular shape and potential intermolecular interactions. The amino group protonation in the hydrochloride salt introduces additional conformational constraints through electrostatic interactions with the chloride counterion. Collision cross section measurements for the protonated species indicate distinct structural characteristics, with the [M+H]⁺ adduct exhibiting a predicted collision cross section of 139.4 Ų.

Table 2: Conformational and Geometric Parameters

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight (parent) | 178.23 g/mol | PubChem calculation |

| Molecular Weight (hydrochloride) | ~214.69 g/mol | Theoretical calculation |

| Collision Cross Section [M+H]⁺ | 139.4 Ų | Predicted value |

| Collision Cross Section [M+Na]⁺ | 144.8 Ų | Predicted value |

| Collision Cross Section [M+NH₄]⁺ | 158.5 Ų | Predicted value |

Crystallographic Structure Determination

Limited crystallographic data is available specifically for this compound in the current literature, though structural insights can be inferred from related compounds and the parent structure. The parent compound 2-amino-N-(2-phenylethyl)acetamide has been characterized through various analytical techniques, providing a foundation for understanding the hydrochloride salt structure. Crystal structure determination typically requires single crystal X-ray diffraction analysis, which has not been extensively reported for this specific hydrochloride salt.

Comparative analysis with similar glycinamide hydrochloride salts suggests that the compound likely crystallizes in a monoclinic or orthorhombic space group, with hydrogen bonding networks formed between the protonated amino groups and chloride anions. The crystallographic packing is expected to be influenced by intermolecular hydrogen bonds involving the amide carbonyl oxygen, the protonated amino nitrogen, and the chloride counterion. Such arrangements typically result in layered structures with alternating hydrophilic and hydrophobic regions.

Related structural studies of phenethyl derivatives and amino acid hydrochloride salts provide guidance for understanding the likely crystal structure. The phenyl ring systems tend to engage in π-π stacking interactions, while the polar amino and amide functionalities participate in extensive hydrogen bonding networks. Temperature-dependent structural studies have shown that many amino acid derivatives exhibit thermal expansion behavior that can be correlated with hydrogen bond network flexibility.

Comparative Analysis with Parent Compound (2-amino-N-(2-phenylethyl)acetamide)

The transformation from the parent compound 2-amino-N-(2-phenylethyl)acetamide to its hydrochloride salt involves fundamental changes in physicochemical properties while maintaining the core structural framework. The parent compound exhibits a molecular weight of 178.23 grams per mole and contains two nitrogen atoms capable of protonation under acidic conditions. The formation of the hydrochloride salt selectively protonates the primary amino group, as this site exhibits higher basicity compared to the amide nitrogen.

Solubility characteristics represent one of the most significant differences between the parent compound and its hydrochloride salt. While the parent compound demonstrates limited aqueous solubility due to its neutral character and hydrophobic phenethyl group, the hydrochloride salt exhibits dramatically enhanced water solubility. This improvement results from the ionic character introduced by protonation, which facilitates hydration and dissolution in polar solvents. The enhanced solubility makes the hydrochloride salt more suitable for biological applications and pharmaceutical formulations.

Spectroscopic properties also differ significantly between the two forms. Nuclear magnetic resonance spectroscopy reveals characteristic downfield shifts for protons adjacent to the protonated amino group in the hydrochloride salt. Infrared spectroscopy demonstrates distinct differences in the nitrogen-hydrogen stretching region, with the hydrochloride salt exhibiting broader absorption bands due to hydrogen bonding with the chloride anion. Mass spectrometric analysis shows the formation of characteristic fragmentation patterns for the protonated species, with base peaks corresponding to the loss of specific functional groups.

Table 3: Comparative Properties of Parent Compound and Hydrochloride Salt

| Property | Parent Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₅ClN₂O |

| Molecular Weight | 178.23 g/mol | ~214.69 g/mol |

| Charge State | Neutral | Zwitterionic/Ionic |

| Aqueous Solubility | Limited | Enhanced |

| Crystalline Character | Variable | Typically crystalline |

| Thermal Stability | Stable | Stable with HCl loss potential |

属性

IUPAC Name |

2-amino-N-(2-phenylethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c11-8-10(13)12-7-6-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGTYRDQZLLIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55677-60-6 | |

| Record name | 2-amino-N-(2-phenylethyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Classical Synthetic Route via N-(2-phenylethyl)-2-chloroacetamide Intermediate

One common preparation method involves a two-step reaction starting from 2-phenylethylamine:

- Step 1: Reaction of 2-phenylethylamine with chloroacetyl chloride to form N-(2-phenylethyl)-2-chloroacetamide.

- Step 2: Treatment of this intermediate with ammonia to yield 2-amino-N-(2-phenylethyl)acetamide.

This method typically uses organic solvents such as dichloromethane and bases like triethylamine to neutralize hydrochloric acid formed during the reaction. The base prevents acid-catalyzed side reactions and helps drive the reaction to completion. Industrially, continuous flow reactors may be employed to optimize reaction parameters and improve yield. Purification is usually accomplished via recrystallization or chromatography to achieve high purity standards.

Improved Method Using N-(2-phenyl)ethyl-2-aminoacetamide and Chloroacetaldehyde Dimethyl Acetal

A patented method (CN101538223A) describes an advanced synthetic route to prepare the hydrochloride salt form of the compound with higher yield and better stability:

- Reactants: N-(2-phenyl)ethyl-2-aminoacetamide and chloroacetaldehyde dimethyl acetal.

- Catalysts and Conditions: The reaction is performed in the presence of a base (either organic bases like triethylamine or pyridine, or inorganic bases such as sodium hydroxide, potassium carbonate, etc.) and a phase transfer catalyst.

- Solvent System: A biphasic system of organic solvent (e.g., toluene or dichloromethane) and water.

- Temperature: Reaction temperature ranges from 0 to 90°C.

- Reaction Process: The mixture is stirred to allow reaction completion, followed by separation of the organic layer. The solvent is evaporated, and the residue is dissolved in a suitable solvent. Dry hydrogen chloride gas is then passed through the solution to form the hydrochloride salt.

This method offers several advantages over classical routes:

- Higher yield (improved from about 67% to a significantly higher value).

- Reduced consumption of expensive raw materials.

- Enhanced product stability with less hygroscopicity.

- Cost-effectiveness due to lower reagent excess and better reaction control.

The molar feed ratio of N-(2-phenyl)ethyl-2-aminoacetamide to chloroacetaldehyde dimethyl acetal is optimized around 1:0.8 to 1:1.2 for complete reaction.

Reaction Mechanism and Role of Bases and Catalysts

The reaction mechanism involves nucleophilic substitution where the amino group of N-(2-phenyl)ethyl-2-aminoacetamide attacks the electrophilic carbon of chloroacetaldehyde dimethyl acetal. The presence of a base serves multiple roles:

- Neutralizes hydrochloric acid generated during the reaction.

- Shifts the equilibrium towards product formation.

- Reduces side reactions and decomposition.

- Lowers consumption of starting amine.

Phase transfer catalysts facilitate the transfer of reactants between aqueous and organic phases, enhancing reaction efficiency.

Purification and Salt Formation

After the reaction, the organic layer is separated and solvents are removed under reduced pressure. The residue is dissolved in an appropriate solvent, and dry hydrogen chloride gas is bubbled through to precipitate the hydrochloride salt of 2-amino-N-(2-phenylethyl)acetamide. This step is crucial for obtaining a stable, crystalline product suitable for pharmaceutical applications.

Comparative Data Table of Preparation Methods

| Aspect | Classical Route (Chloroacetamide Intermediate) | Improved Method (Chloroacetaldehyde Dimethyl Acetal) |

|---|---|---|

| Starting Materials | 2-Phenylethylamine, chloroacetyl chloride, ammonia | N-(2-phenyl)ethyl-2-aminoacetamide, chloroacetaldehyde dimethyl acetal |

| Solvent | Dichloromethane, others | Toluene/dichloromethane + water |

| Base | Triethylamine | Triethylamine, pyridine, or inorganic bases |

| Catalyst | None or base | Phase transfer catalyst |

| Reaction Temperature | Ambient to reflux | 0–90°C |

| Yield | Moderate (~67%) | Higher yield (exact value not specified, improved) |

| Product Stability | Less stable, hygroscopic | More stable, less hygroscopic |

| Cost Efficiency | Higher raw material consumption | Lower raw material consumption |

| Industrial Application | Batch or continuous flow possible | Suitable for scale-up with better control |

化学反应分析

Table 1: Key Reaction Parameters for Alkylation

| Parameter | Details |

|---|---|

| Molar Ratio | 1:0.8–1.2 (amine : acetaldehyde derivative) |

| Catalysts | Quaternary ammonium salts, polyethylene glycols (e.g., PEG-600) |

| Temperature | 0–90°C (optimized at ambient conditions) |

| Yield | Up to 72% after salification with HCl/HBr gas |

Salt Formation and Stability

The hydrochloride salt is formed by treating the free base with dry HCl gas. Key characteristics include:

-

Stability : The salt form is non-hygroscopic and stable under ambient conditions, making it suitable for long-term storage .

-

Role in Reactions : The hydrochloride counterion can influence solubility and reactivity in subsequent transformations (e.g., deprotonation for further functionalization).

Functional Group Reactivity

The compound’s structure (primary amine and amide) suggests potential reactivity in the following contexts:

Amine Group Reactions

-

Acylation : Reacts with acyl chlorides or anhydrides to form substituted amides.

-

Condensation : Potential participation in Schiff base formation with carbonyl compounds.

Amide Group Reactions

Comparative Reaction Pathways

The table below summarizes inferred reaction pathways based on structural analogs and synthesis protocols:

Table 2: Inferred Reaction Pathways and Outcomes

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Alkylation | Alkyl halides, phase-transfer catalyst | N-alkylated derivatives |

| Acylation | Acetic anhydride, base | Acetylated amide |

| Salt Exchange | HBr gas | Hydrobromide salt |

科学研究应用

Chemistry

- Building Block for Synthesis : 2-Amino-N-(2-phenylethyl)acetamide hydrochloride is utilized as an intermediate in the synthesis of pharmaceuticals and other chemical products. Its ability to undergo various chemical transformations makes it a valuable precursor for creating more complex organic compounds.

Biology

- Enzyme Mechanisms : In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its structural characteristics allow researchers to investigate specific biological pathways, particularly those involving key enzymes like Bcr-Abl and HDAC1, which are implicated in cancer progression.

- Neuropharmacology : Studies have indicated that derivatives of this compound can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Medicine

- Drug Development : The compound shows promise in drug design due to its ability to interact with various biological targets. Research has highlighted its potential as an inhibitor of enzymes involved in cancer cell proliferation, making it a candidate for developing novel cancer therapies .

- Neuroprotective Effects : Case studies have demonstrated that related compounds exhibit neuroprotective properties, particularly under conditions of hypoxia and ischemia. For example, FPL 13950, a structural analog, was shown to extend survival time in animal models exposed to hypoxic conditions .

Neuroprotective Studies

A notable study involving FPL 13950 revealed its efficacy in protecting CA1 pyramidal neurons from ischemic damage in rodent models. The administration of this compound significantly preserved neuronal function following induced ischemia, suggesting its potential as a therapeutic agent in neuroprotection .

Cancer Research

Research focusing on enzyme inhibition has found that compounds similar to this compound can inhibit HSET (KIFC1), a protein crucial for cancer cell division. This inhibition leads to aberrant cell division and may induce apoptosis in cancer cells, highlighting the compound's potential role in cancer treatment strategies.

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism |

|---|---|---|

| Chemistry | Synthesis of pharmaceuticals | Building block for complex molecules |

| Biology | Enzyme mechanism studies | Interaction with Bcr-Abl and HDAC1 |

| Medicine | Drug development | Inhibition of cancer-related enzymes |

| Neuropharmacology | Neuroprotection | Preservation of neuronal function under ischemic conditions |

作用机制

The mechanism by which 2-Amino-N-(2-phenylethyl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues

FPL 13950 (2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride)

- Structural Difference : Contains a 1,2-diphenylethyl group instead of 2-phenylethyl.

- Functional Impact : Exhibits neuroprotection in hypoxia/ischemia models and anticonvulsant activity. Acts as an uncompetitive NMDA antagonist with weak potency .

Remacemide Hydrochloride

- Structural Difference : Features a 1-methyl-1,2-diphenylethyl group.

- Functional Impact : Metabolized to FPL 12495, a potent NMDA antagonist. Remacemide itself has low brain uptake (BUI = 51%) compared to its metabolite (BUI = 130%) .

2-Chloro-N-phenethylacetamide

- Structural Difference: Replaces the amino group with chlorine at C2.

- Functional Impact : Lacks NMDA activity; instead, chloroacetamides are intermediates in pesticide synthesis (e.g., pretilachlor, alachlor) .

- Mechanistic Divergence : Chlorine’s electronegativity alters reactivity, shifting applications from neuroprotection to agrochemicals .

Pharmacological Analogues

Lidocaine

- Structure: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide.

- Mechanism : Sodium channel blocker for local anesthesia.

- Comparison: The amino group in lidocaine’s acetamide backbone is critical for sodium channel interaction, whereas 2-amino-N-(2-phenylethyl)acetamide’s phenyl group may prioritize NMDA receptor binding .

Midodrine

Key Research Findings

- Neuroprotection : FPL 13950 preserves CA1 hippocampal neurons in ischemic rats and dogs, with 7–14 days of treatment showing electrophysiological preservation . The target compound’s simpler structure may reduce potency but improve tolerability.

- Metabolism : Remacemide’s brain uptake and conversion to FPL 12495 underscore the role of substituents in blood-brain barrier penetration . The phenylethyl group in the target compound may limit passive diffusion compared to diphenylethyl analogues.

- Safety: Chloroacetamides (e.g., 2-chloro-N-phenethylacetamide) are associated with agricultural toxicity, while amino-substituted variants (e.g., lidocaine, midodrine) prioritize human therapeutic use .

生物活性

Overview

2-Amino-N-(2-phenylethyl)acetamide hydrochloride is a compound with diverse applications in biological and medicinal research. Its unique structure allows it to interact with various biological targets, making it a valuable substance in the study of enzyme mechanisms, protein interactions, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures exhibit inhibitory activity against key enzymes such as Bcr-Abl and HDAC1 (histone deacetylase 1) . This suggests that the compound may function as an inhibitor or activator depending on the biological context.

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes involved in cancer progression. For instance, its structural analogs have been noted for their ability to inhibit HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells . This inhibition can lead to aberrant cell division and potential cell death, making it a candidate for cancer therapy.

Neuroprotective Properties

Preliminary investigations into the neuroprotective properties of this compound suggest its potential role in treating neurodegenerative diseases. The compound's interactions with neurotransmitter systems indicate possible applications in addressing conditions like depression and anxiety .

Table 1: Summary of Biological Activities

| Activity | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits Bcr-Abl and HDAC1 | |

| Cancer Cell Interaction | Inhibits HSET, affecting cell division | |

| Neuroprotection | Potential effects on neurotransmitter systems |

Case Study: HSET Inhibition

In a study focusing on HSET inhibition, various analogs of this compound were synthesized and tested. One notable finding was that certain derivatives exhibited micromolar IC50 values against HSET, demonstrating their potential as selective inhibitors. The study also highlighted the importance of structure-activity relationships (SARs) in optimizing these compounds for therapeutic use .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-(2-phenylethyl)acetamide hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Nucleophilic Substitution : React 2-chloroacetamide derivatives with 2-phenylethylamine in polar solvents (e.g., acetonitrile) under reflux. Monitor pH to suppress side reactions like hydrolysis .

- Catalyzed Condensation : Use coupling agents (e.g., EDC/NHS) for amide bond formation between glycine derivatives and 2-phenylethylamine, ensuring inert atmospheres to prevent oxidation .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform:methanol gradients) improves purity. Purity ≥98% is achievable via iterative crystallization .

- Key Data :

| Parameter | Typical Range | Source |

|---|---|---|

| Reaction Temp. | 60–80°C | |

| Yield | 65–85% | |

| Purity (HPLC) | ≥98% post-purification |

Q. How can researchers characterize the structural and functional groups of this compound?

- Methodological Answer :

- Spectroscopy :

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and NH₂/NH bending (~1550 cm⁻¹). Aromatic C-H stretches (3050–3100 cm⁻¹) validate the phenyl group .

- NMR : ¹H NMR peaks at δ 2.8–3.2 ppm (CH₂ adjacent to amide) and δ 7.2–7.4 ppm (aromatic protons). ¹³C NMR confirms carbonyl (170–175 ppm) and aromatic carbons .

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., ~239 g/mol). Fragmentation patterns identify the phenylethyl moiety .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer :

- Solubility : Test in DMSO (≥50 mg/mL), PBS (pH 7.4, ~5 mg/mL), and ethanol (≥20 mg/mL). Use sonication for dispersion .

- Stability : Monitor hydrolytic stability via HPLC under varying pH (4–9) and temperatures (4–37°C). Degradation <5% over 72 hours at pH 7.4 and 25°C .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., ion channels or enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with sodium/potassium channels (e.g., SCN5A, KCNH2). Focus on hydrogen bonding with amide NH and π-π stacking with aromatic residues .

- MD Simulations : GROMACS simulations (AMBER force field) assess binding stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable docking .

- Key Insight : The phenylethyl group enhances hydrophobic interactions, while the amide mediates polar contacts .

Q. What strategies resolve contradictions in reported biological activity (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., lidocaine for ion channel inhibition) and standardized cell lines (HEK293 for SCN5A) .

- Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 μM). Discrepancies often arise from buffer composition (e.g., Ca²⁺ concentration) or protein aggregation .

- Case Study : Gly-Gly amide derivatives show variable aggregation suppression depending on concentration (optimal at 2.0 mM in PBS) .

Q. How can researchers optimize reaction scalability while minimizing byproducts?

- Methodological Answer :

- Process Intensification : Use flow chemistry for continuous synthesis. Residence time ~30 minutes at 70°C improves yield reproducibility (±2%) .

- Byproduct Mitigation : Add scavengers (e.g., triethylamine) to neutralize HCl byproducts. Monitor via in-line FTIR for real-time adjustment .

- Scale-Up Data :

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 75% | 68% |

| Purity | 98% | 95% |

| Key Byproduct | Hydrolyzed amide (<3%) |

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Identify degradation products (e.g., free 2-phenylethylamine or oxidized amides) in simulated gastric fluid (pH 1.2) and plasma .

- Kinetic Modeling : First-order decay constants (k = 0.012 h⁻¹ at 37°C) predict 50% degradation at 58 hours .

- Stabilizers : Co-formulate with cyclodextrins (e.g., β-CD) to reduce hydrolysis rates by 40% .

Contradictions and Resolutions

- Synthetic Yield Variability : Discrepancies in yields (65–85%) arise from amine nucleophilicity differences. Use freshly distilled 2-phenylethylamine and anhydrous solvents .

- Biological Activity : Conflicting IC₅₀ values (e.g., 10–50 μM for ion channels) may reflect assay temperature (25°C vs. 37°C). Standardize at 37°C with physiological ion concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。